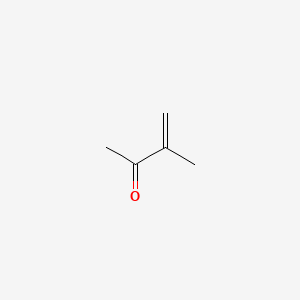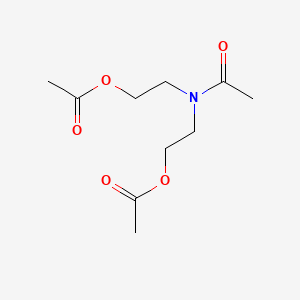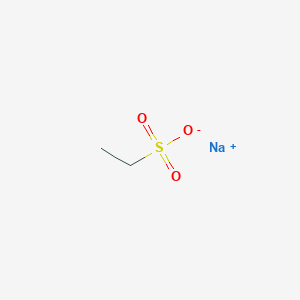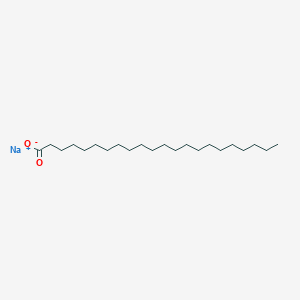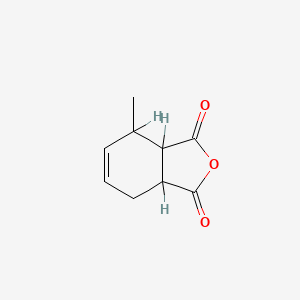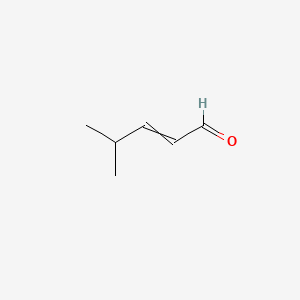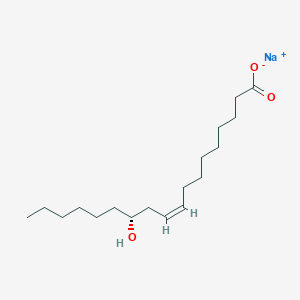
sodium;(Z,12R)-12-hydroxyoctadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(Z,12R)-12-hydroxyoctadec-9-enoate, also known as sodium ricinoleate, is a sodium salt of ricinoleic acid. This compound is derived from castor oil, which is a significant source of ricinoleic acid. Sodium ricinoleate is commonly used as an emulsifying agent in soaps and medicines . It is a white or slightly yellow powder that is nearly odorless and soluble in water or alcohol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium;(Z,12R)-12-hydroxyoctadec-9-enoate is typically synthesized through the saponification of castor oil with sodium hydroxide. The process involves heating castor oil with sodium hydroxide, which results in the formation of sodium ricinoleate and glycerol .
Industrial Production Methods: In industrial settings, the production of sodium ricinoleate involves the large-scale saponification of castor oil. The reaction is carried out in reactors where castor oil is mixed with sodium hydroxide under controlled temperature and pressure conditions. The resulting product is then purified and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;(Z,12R)-12-hydroxyoctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as ricinoleic acid derivatives.
Reduction: Sodium ricinoleate can be reduced to form saturated fatty acid salts.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ricinoleic acid derivatives.
Reduction: Saturated fatty acid salts.
Substitution: Substituted ricinoleic acid derivatives.
Applications De Recherche Scientifique
Sodium;(Z,12R)-12-hydroxyoctadec-9-enoate has several scientific research applications:
Chemistry: It is used as an emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Sodium ricinoleate is used in medicinal formulations for its emulsifying properties.
Industry: It is used in the production of soaps, detergents, and other personal care products.
Mécanisme D'action
The mechanism by which sodium;(Z,12R)-12-hydroxyoctadec-9-enoate exerts its effects involves its ability to act as an emulsifying agent. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to stabilize emulsions. This property is particularly useful in the formulation of soaps and detergents, where it helps to disperse oils and fats in water .
Comparaison Avec Des Composés Similaires
Ricinoleic Acid: The parent compound of sodium ricinoleate, which is an unsaturated omega-9 fatty acid.
Zinc Ricinoleate: A zinc salt of ricinoleic acid used in deodorants for its odor-absorbing properties.
Lesquerolic Acid: A similar compound with an additional -CH2-CH2- group between the carboxyl group and the double bond.
Uniqueness: Sodium;(Z,12R)-12-hydroxyoctadec-9-enoate is unique due to its sodium salt form, which enhances its solubility in water and its effectiveness as an emulsifying agent. This property distinguishes it from other similar compounds like zinc ricinoleate and lesquerolic acid .
Propriétés
IUPAC Name |
sodium;(Z,12R)-12-hydroxyoctadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1/b12-9-;/t17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRHDFLHUATAOS-DPMBMXLASA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7822191.png)
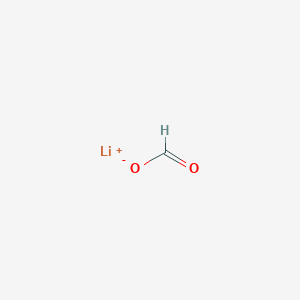
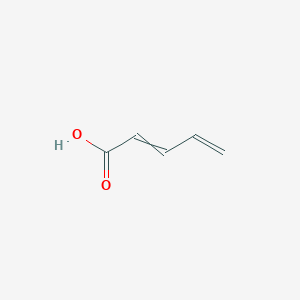
![sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B7822226.png)


